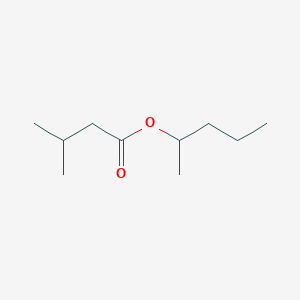

Butanoic acid, 3-methyl-, 1-methylbutyl ester

説明

特性

IUPAC Name |

pentan-2-yl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJBVANUBSYWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336175 | |

| Record name | Butanoic acid, 3-methyl-, 1-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117421-34-8 | |

| Record name | Butanoic acid, 3-methyl-, 1-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentan-2-yl 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of Isoamyl Isovalerate via Fischer Esterification

Executive Summary

Isoamyl isovalerate (

This guide presents a rigorous, self-validating protocol designed to maximize yield (>90%) and purity. Unlike basic organic chemistry preparations, this workflow integrates Dean-Stark azeotropic distillation to drive equilibrium and employs a specific neutralization strategy to eliminate the potent, objectionable odor of the starting isovaleric acid.

Mechanistic & Thermodynamic Framework

The Equilibrium Challenge

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction is governed by the equilibrium constant (

To achieve high conversion, the system must exploit Le Chatelier’s Principle . Since the boiling points of the reactants (Acid: 176°C, Alcohol: 131°C) are lower than the product (192°C), simple distillation of the product during reaction is not feasible. Instead, we remove water continuously via azeotropic distillation.

Reaction Mechanism

The reaction proceeds through a tetrahedral intermediate.[1] The acid catalyst (Sulfuric Acid) protonates the carbonyl oxygen, increasing its electrophilicity and making it susceptible to attack by the weak nucleophile (Isoamyl Alcohol).

Figure 1: Acid-catalyzed mechanism. Note that every step is reversible; water removal prevents the reverse reaction (hydrolysis).

Experimental Design & Safety

Reagent Table & Stoichiometry

We utilize a molar excess of Isoamyl Alcohol . Although isovaleric acid is the "smellier" component, the alcohol serves as an entrainer for water in the Dean-Stark trap (forming a heteroazeotrope) and pushes the equilibrium forward.

| Component | Role | MW ( g/mol ) | Density (g/mL) | BP (°C) | Molar Ratio |

| Isovaleric Acid | Limiting Reagent | 102.13 | 0.926 | 176 | 1.0 |

| Isoamyl Alcohol | Excess Reagent | 88.15 | 0.810 | 131 | 1.5 |

| Sulfuric Acid | Catalyst | 98.08 | 1.83 | 337 | 0.05 (cat.) |

| Isoamyl Isovalerate | Product | 172.27 | 0.854 | 192 | - |

Critical Safety Hazards

-

Isovaleric Acid: Possesses an extremely potent, unpleasant odor (sweaty cheese/old socks). All handling must occur in a fume hood. Contaminated glassware should be soaked in a base bath immediately.

-

Sulfuric Acid: Corrosive and oxidant. Adds exothermicity to the reaction mix.[2][3][4]

-

Flammability: Isoamyl alcohol has a flash point of ~43°C.

Optimized Synthesis Protocol

Phase 1: Reaction Setup (Dean-Stark)

-

Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar. Attach a Dean-Stark trap topped with a reflux condenser.

-

Loading: Charge the RBF with 0.20 mol Isovaleric Acid (~20.4 g / 22 mL) and 0.30 mol Isoamyl Alcohol (~26.4 g / 32.6 mL).

-

Catalyst Addition: While stirring gently, add 0.5 mL concentrated

dropwise.-

Insight: The solution may darken slightly due to trace oxidation; this is normal.

-

-

Reflux: Heat the mixture using an oil bath set to ~145-150°C. The mixture must boil vigorously enough to distill the alcohol/water azeotrope into the trap.

-

Monitoring: Water will separate to the bottom of the trap.[5] The reaction is complete when water collection ceases (theoretical max ~3.6 mL for 0.2 mol scale). Typical time: 60–90 minutes.

-

Phase 2: Workup (The Neutralization)

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of cold distilled water. Shake and discard the aqueous (lower) layer.[2][4]

-

Bicarbonate Wash (Critical): Wash the organic layer with 2 x 30 mL saturated Sodium Bicarbonate (

) .-

Caution: Vent frequently.[6] This step converts unreacted isovaleric acid into water-soluble sodium isovalerate.

-

Endpoint: The "cheesy" smell should be replaced by the fruity ester smell. If the acid smell persists, repeat the wash.

-

-

Brine Wash: Wash with 30 mL saturated NaCl to remove residual water from the organic phase.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Magnesium Sulfate (

) for 15 minutes. Filter off the solid.

Phase 3: Purification (Distillation)

-

Setup: Set up a simple distillation apparatus.

-

Fractions:

-

Fraction 1 (130–135°C): Unreacted Isoamyl Alcohol.

-

Fraction 2 (188–194°C): Pure Isoamyl Isovalerate (Product).

-

-

Yield Calculation: Weigh the product. A successful run yields >85% (approx. 29–30 g).

Process Visualization

The following diagram outlines the operational workflow, highlighting the critical control points (CCPs) for purity.

Figure 2: Operational workflow. The NaHCO3 wash is the Critical Control Point for odor elimination.

Characterization & Quality Control

To validate the synthesis, compare your results against these standard metrics.

| Parameter | Expected Value | Method of Verification |

| Appearance | Clear, colorless liquid | Visual Inspection |

| Odor | Fruity, Apple/Pineapple | Olfactory (After dilution) |

| Refractive Index | 1.413 ( | Refractometer |

| IR Spectrum | C=O stretch @ ~1740 | FTIR Spectroscopy |

| Boiling Point | 190–194°C | Distillation Thermometer |

Troubleshooting:

-

Low Yield: Check the Dean-Stark trap. If water is not collecting, the reflux temperature is too low or the system is not insulated.

-

Persistent Acid Smell: Insufficient bicarbonate washing. The pKa of isovaleric acid is ~4.8; bicarbonate (pH ~8.5) is sufficient to deprotonate it, but thorough mixing is required.

References

-

National Institute of Standards and Technology (NIST). Isoamyl isovalerate - Gas Chromatography and Physical Properties. NIST Chemistry WebBook, SRD 69.[7] [Link]

-

PubChem. Isoamyl isovalerate (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids: General Procedures. (Reference for standard Dean-Stark protocols). [Link]

-

The Good Scents Company. Isoamyl Isovalerate Organoleptic Properties. [Link]

Sources

- 1. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijisrt.com [ijisrt.com]

- 5. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 6. sites.nvcc.edu [sites.nvcc.edu]

- 7. n-Amyl isovalerate [webbook.nist.gov]

The Natural Occurrence and Chemical Significance of 3-Methylbutyl 3-Methylbutanoate in Fruit Volatiles

The following technical guide details the occurrence, biosynthesis, and analysis of 3-methylbutyl 3-methylbutanoate.

Executive Summary

3-Methylbutyl 3-methylbutanoate (CAS: 659-70-1), widely known as isoamyl isovalerate , is a pivotal ester in the volatile fraction of climacteric fruits. While often overshadowed by its acetate analogs in general flavor literature, this compound is the dominant olfactory marker in Jackfruit (Artocarpus heterophyllus) and a critical "ripeness" indicator in Cherimoya and Bananas .

For drug development and flavor scientists, understanding the natural abundance and biosynthetic origin of this ester is essential for designing "nature-identical" excipients and masking agents. Its low odor threshold and heavy, fruity character make it a potent tool for masking bitter active pharmaceutical ingredients (APIs).

Chemical Profile and Sensory Character

Unlike lighter esters (e.g., ethyl acetate) that provide "lift," 3-methylbutyl 3-methylbutanoate provides "body" and "persistence" to fruit flavors.

| Property | Specification |

| IUPAC Name | 3-Methylbutyl 3-methylbutanoate |

| Common Name | Isoamyl isovalerate; Isopentyl isovalerate |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.27 g/mol |

| Odor Threshold | ~10 ppb (in water) |

| Sensory Descriptors | Ripe jackfruit, deep banana, fermented apple, tropical funk.[1] |

| LogP | ~3.5 (Lipophilic, high retention in fatty matrices) |

Biosynthetic Mechanisms: The Leucine Pathway

The formation of 3-methylbutyl 3-methylbutanoate is a classic example of amino acid-derived aroma biosynthesis . It does not originate from fatty acid beta-oxidation but rather from the catabolism of L-Leucine .[1]

Mechanism Explained[2][3]

-

Deamination: L-Leucine is transaminated to

-ketoisocaproate (KICA).[1] -

Branching Pathways: KICA enters two diverging pathways:

-

Esterification: The enzyme Alcohol Acyltransferase (AAT) catalyzes the condensation of Isovaleryl-CoA (acyl donor) and 3-methylbutanol (alcohol acceptor) to form the final ester.

Biosynthesis Pathway Diagram

Caption: The Leucine-dependent biosynthetic pathway illustrating the dual role of leucine as the precursor for both the alcohol and acyl moieties.

Natural Occurrence Profile

While present in many fruits, 3-methylbutyl 3-methylbutanoate is not ubiquitously dominant.[1] It serves as a "signature compound" for specific tropical profiles.

Comparative Abundance in Fruit Volatiles

The following table synthesizes data from headspace analyses (HS-SPME) across multiple cultivars.

| Fruit Source | Relative Abundance (%) | Role in Flavor Profile | Notes |

| Jackfruit (Artocarpus heterophyllus) | 18.0 – 28.4% | Dominant | The primary aroma constituent in both "hard" and "soft" cultivars.[2] Responsible for the heavy, sweet tropical note.[1] |

| Cherimoya (Annona cherimolia) | 5.0 – 12.0% | Major | Co-dominant with butyl butanoate.[1] Defines the creamy, custard-like aroma.[1] |

| Banana (Musa spp.)[1] | 0.5 – 3.0% | Significant Minor | Provides the "overripe" background note.[1] Less abundant than Isoamyl Acetate (Banana oil) but essential for naturalness.[1] |

| Melon (Cucumis melo) | < 1.0% | Trace/Minor | Found in specific climacteric cultivars; contributes to the complex ester background. |

| Strawberry (Fragaria vesca) | < 0.1% | Trace | Present in wild genotypes; largely absent in commercial F. x ananassa cultivars. |

The "Jackfruit Anomaly"

In most fruits, acetate esters (acetyl-CoA derivatives) dominate. Jackfruit is unique because the isovaleryl-CoA pool is exceptionally high during ripening, driving the equilibrium toward isovalerate esters.[1] This makes Jackfruit the most viable natural source for extracting this compound.[1]

Analytical Methodologies

Quantifying 3-methylbutyl 3-methylbutanoate requires preventing thermal hydrolysis and transesterification , which can occur during high-heat distillation.[1]

Recommended Protocol: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for this compound as it avoids solvent artifacts and thermal degradation.

Step-by-Step Validated Workflow

-

Sample Preparation:

-

Homogenize 5g of fruit pulp in liquid nitrogen to arrest enzymatic activity (preventing artificial ester generation).

-

Transfer to a 20mL headspace vial.

-

Critical Step: Add 1.5g NaCl (saturation) to induce the "salting-out" effect, driving the lipophilic ester into the headspace.

-

-

Incubation:

-

Equilibrate at 40°C for 15 minutes with agitation (500 rpm).

-

-

Extraction (Fiber Selection):

-

GC-MS Analysis:

-

Column: DB-WAX or HP-5MS (Polar columns separate esters better).[1]

-

Injector: 250°C (Splitless mode).

-

Oven Program: 40°C (2 min)

5°C/min

-

Analytical Workflow Diagram

Caption: Optimized HS-SPME workflow for maximizing recovery of semi-volatile esters like isoamyl isovalerate.

Industrial & Pharmaceutical Applications

Drug Development (Flavor Masking)

3-Methylbutyl 3-methylbutanoate is highly effective in pediatric formulations .[1]

-

Mechanism: Its heavy, lipophilic nature coats taste buds more effectively than lighter esters.[1]

-

Application: Used to mask the metallic bitterness of antibiotics (e.g., Clarithromycin) and the astringency of amine-based drugs. It triggers "sweet" and "creamy" association pathways in the brain, suppressing the perception of bitterness.

Natural Labeling

In the EU and US, "Natural Flavor" status can be claimed if the compound is isolated from Jackfruit or fermented via Saccharomyces cerevisiae using a Leucine-rich substrate. Synthetic versions (Fischer esterification) must be labeled as "Artificial."[1]

References

-

Maia, J. G. S., et al. (2004).[1] Aroma volatiles from two fruit varieties of jackfruit (Artocarpus heterophyllus Lam.).[1][2][3] Food Chemistry. Link

-

Zhu, J., et al. (2018).[1] Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. Molecules. Link

-

Ferreira, L., et al. (2009).[1] Volatile constituents of Annona cherimolia Mill.[1] (Cherimoya) cultivars.[1][4] Food Chemistry. Link

-

Smit, B. A., et al. (2009).[1] The role of amino acid metabolism in the formation of volatiles by lactic acid bacteria. Applied Microbiology and Biotechnology. Link

-

Perflavory. (2024).[1][4] Isoamyl isovalerate: Flavor Profile and Occurrence. Link

Sources

- 1. Isoamyl isovalerate | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and comparative analysis of volatile organic compounds in four aromatic wild strawberry species using HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation Pattern of Isoamyl Isovalerate: A Technical Guide

Abstract

This guide provides a comprehensive mechanistic analysis of the Electron Ionization (EI) mass spectrometry fragmentation of Isoamyl Isovalerate (3-methylbutyl 3-methylbutanoate). Designed for analytical chemists and drug development professionals, this document moves beyond simple peak identification to explore the causality of ion formation. We detail the competition between McLafferty rearrangements and

Chemical Identity & Structural Context

Isoamyl isovalerate is a fatty acid ester widely used in the flavor and fragrance industry for its distinct "ripe apple" or "fermented fruit" profile. In drug development, it serves as a model compound for studying the metabolism and stability of ester-linked prodrugs.

-

Molecular Formula:

[1][2][4][6][7] -

Key Structural Features:

-

Isovaleryl Moiety (Acyl group): Contains a

-branched alkyl chain. -

Isoamyl Moiety (Alkoxy group): Contains a

-branched alkyl chain. -

Ester Linkage: The central electrophilic core susceptible to

-cleavage.

-

Fragmentation Mechanics: The "Why" Behind the Spectrum

The EI mass spectrum (70 eV) of isoamyl isovalerate is characterized by a distinct lack of a molecular ion (

The Base Peak: m/z 70 (McLafferty Rearrangement)

Contrary to simple esters (like methyl esters) where the base peak is often the McLafferty rearrangement product of the acid moiety (m/z 74), isoamyl isovalerate displays a base peak at m/z 70 .

Mechanism: This ion arises from a McLafferty Rearrangement involving the alcohol chain (Isoamyl group).

-

Migration: A

-hydrogen from the isoamyl tail migrates to the carbonyl oxygen. -

Cleavage: The

single bond cleaves. -

Charge Retention (Stevenson’s Rule): The fragmentation produces a neutral isovaleric acid molecule and an isopentene radical cation (

).-

Ionization Energy (IE) Comparison: The IE of isopentene (~9.1 eV) is significantly lower than that of isovaleric acid (~10.6 eV). Therefore, the charge is retained on the alkene fragment.

-

Diagnostic Significance: The presence of m/z 70 is a strong indicator of an isoamyl ester.

The Acylium Ion: m/z 85 ( -Cleavage)

The second most prominent pathway is the classic

Mechanism:

-

Ionization occurs at the carbonyl oxygen lone pair.

-

Homolytic cleavage of the bond between the carbonyl carbon and the ether oxygen.

-

Result: Formation of the resonance-stabilized isovaleryl acylium ion (m/z 85) and a neutral isoamylalkoxy radical.

Secondary Fragmentation: m/z 57 (Decarbonylation)

The m/z 85 ion is metastable and possesses sufficient internal energy to undergo further fragmentation.

Mechanism:

-

Loss of CO: The acylium ion ejects a neutral carbon monoxide molecule (28 Da).

-

Result: Formation of the isobutyl carbocation (

, m/z 57). -

Note: m/z 57 can also arise directly from the isoamyl chain, but the 85

57 transition is a dominant pathway for isovalerates.

Alkyl Cations: m/z 43 and m/z 71

-

m/z 43 (

): The isopropyl cation. This is a ubiquitous ion in branched alkanes, derived from the "tails" of both the acid and alcohol chains. -

m/z 71 (

): The isoamyl cation, formed by

Visualization of Fragmentation Pathways[8][9]

The following diagram illustrates the competitive pathways leading to the observed mass spectrum.

Caption: Mechanistic flow of Isoamyl Isovalerate fragmentation. Red indicates the base peak (m/z 70).

Summary of Diagnostic Ions

| m/z | Ion Identity | Formula | Relative Abundance (Approx) | Mechanistic Origin |

| 70 | Isopentene Radical Cation | 100% (Base Peak) | McLafferty Rearrangement (Alcohol side) | |

| 85 | Isovaleryl Acylium | 55 - 60% | ||

| 57 | Isobutyl Cation | 35 - 40% | Decarbonylation of m/z 85; Alkyl fragmentation | |

| 43 | Isopropyl Cation | 40 - 50% | Terminal alkyl fragmentation | |

| 71 | Isoamyl Cation | 25 - 30% | ||

| 172 | Molecular Ion | < 1% (Trace) | Intact molecule (highly unstable) |

Experimental Protocol: Validated GC-MS Workflow

To reliably detect and identify isoamyl isovalerate, the following protocol minimizes thermal degradation and ensures optimal ionization.

Sample Preparation[10]

-

Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

-

Concentration: 10–50 ppm (approx. 10

g/mL). -

Vials: Silanized glass vials to prevent surface adsorption of esters.

Instrumental Parameters[2][5]

-

System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25

m.-

Reasoning: Non-polar columns provide excellent separation for aliphatic esters based on boiling point.

-

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (1 min purge) at 250°C.

-

Oven Program:

-

Hold 40°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 200°C for 5 min.

-

-

MS Source: Electron Ionization (EI) at 70 eV.

-

Source Temp: 230°C.

-

Scan Range: m/z 35 – 350.

Analytical Workflow Diagram

Caption: Standardized GC-MS workflow for ester analysis.

Data Interpretation & Quality Control

When analyzing unknown samples:

-

Check the Base Peak: If m/z 70 is the base peak, suspect an isoamyl ester.

-

Verify the Acyl Group: Look for m/z 85.[2] If present, the acid chain is likely isovaleric.[2]

-

Retention Time Indexing: Calculate the Kovats Retention Index (RI). Isoamyl isovalerate typically elutes around RI 1130-1150 on a DB-5 column.

-

Blank Subtraction: Always subtract the solvent blank to remove column bleed (m/z 207, 281) which can interfere with trace analysis.

References

-

NIST Mass Spectrometry Data Center. (2023). Isoamyl isovalerate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

-

PubChem. (2024). Isoamyl isovalerate (Compound Summary). National Library of Medicine. [Link]

-

The Good Scents Company. (2023). Isoamyl isovalerate Flavor and Fragrance Data. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2] (Referenced for general McLafferty rearrangement mechanics and Stevenson's Rule). [Link]

Sources

- 1. Butanoic acid, 3-methyl-, 3-methylbutyl ester [webbook.nist.gov]

- 2. Isoamyl isovalerate | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isoamyl isovalerate, 659-70-1 [thegoodscentscompany.com]

- 4. Isoamyl Isovalerate | CAS 659-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. zhishangchem.com [zhishangchem.com]

- 6. n-Amyl isovalerate [webbook.nist.gov]

- 7. Isoamyl isovalerate = 98 , FCC, FG 659-70-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Thermodynamic Properties of Butanoic acid, 3-methyl-, 1-methylbutyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of butanoic acid, 3-methyl-, 1-methylbutyl ester (also known as sec-amyl isovalerate). Recognizing the scarcity of publicly available experimental data for this specific ester, this document adopts a dual approach. First, it presents available data for the target molecule and its isomers. Second, it delivers field-proven insights into established estimation techniques, primarily the Joback group-contribution method, to predict critical thermodynamic parameters. This guide is designed for researchers, chemical engineers, and drug development professionals who require reliable thermodynamic data for process design, safety analysis, and formulation development. Detailed, step-by-step protocols for the experimental determination of key properties are also provided to empower researchers to generate their own data when predictive methods are insufficient.

Introduction and Strategic Scope

This guide directly addresses this challenge. When experimental data is unavailable, the practicing scientist must turn to predictive methods. Therefore, this document provides a practical, authoritative framework for both understanding the key thermodynamic properties and learning how to reliably estimate them. We will focus on the following core properties:

-

Vapor Pressure (Pvap): Governs volatility, essential for distillation, evaporation processes, and safety assessments.

-

Heat Capacity (Cp): Dictates the energy required to change the substance's temperature, crucial for reactor design and thermal management.

-

Enthalpy of Formation (ΔHf°): A fundamental measure of a molecule's stability, used in calculating heats of reaction.

-

Enthalpy of Vaporization (ΔHvap): The energy required for phase change from liquid to gas, critical for distillation and evaporation modeling.

To provide a complete picture, we will also discuss the properties of closely related isomers, such as isoamyl isovalerate and n-amyl isovalerate, for which more data may be available.[2][3][4][5]

Nomenclature and Isomeric Considerations

Clarity in nomenclature is paramount. The topic compound, butanoic acid, 3-methyl-, 1-methylbutyl ester , has a molecular formula of C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol .[1][6] It is crucial to distinguish it from its common isomers, which may have different physical properties.

Caption: Chemical structures of the target ester and its common isomers.

Predictive Modeling: The Joback Group-Contribution Method

In the absence of experimental data, group-contribution methods are an indispensable tool. The Joback method is a well-established technique for predicting key thermodynamic properties from molecular structure alone.[7][8] It operates on the principle that a molecule's properties are the sum of contributions from its constituent functional groups.[7][9] While it has known limitations, particularly for complex molecules or those with strong intramolecular interactions, it provides excellent first-order estimates for process design and analysis.[10]

The method involves breaking down the molecule into a set of predefined groups and summing their respective contributions to calculate various properties.[7][9]

Caption: Workflow for estimating thermodynamic properties using the Joback method.

Group Decomposition and Property Estimation

For sec-amyl isovalerate , the functional groups are:

-

Methyl (-CH₃): 4 groups

-

Methylene (-CH₂-): 2 groups

-

Tertiary Carbon (>CH-): 2 groups

-

Ester (-COO-): 1 group

By summing the contributions for each property, we can generate the estimates shown in the table below.

| Property | Symbol | Estimated Value (Joback Method) | Units |

| Normal Boiling Point | Tb | 451.3 K | K |

| Melting Point | Tm | 196.8 K | K |

| Critical Temperature | Tc | 629.5 K | K |

| Critical Pressure | Pc | 23.9 bar | bar |

| Critical Volume | Vc | 623.0 cm³/mol | cm³/mol |

| Heat of Formation (Ideal Gas, 298 K) | ΔHf° | -615.2 kJ/mol | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298 K) | ΔGf° | -380.1 kJ/mol | kJ/mol |

| Heat of Vaporization (at Tb) | ΔHvap | 42.1 kJ/mol | kJ/mol |

Disclaimer: These values are estimations derived from the Joback method and should be used as a starting point for engineering calculations. They are not a substitute for experimental data.[7][11]

Core Thermodynamic Properties

This section details the significance of each core property and presents available or estimated data.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is one of the most critical properties, defining a substance's tendency to evaporate.[12] It is fundamentally related to the enthalpy of vaporization (ΔHvap) through the Clausius-Clapeyron equation. While direct experimental data for sec-amyl isovalerate is scarce, some sources provide estimated values. For instance, an estimated vapor pressure at 25°C is 0.713 mmHg.[13] For the related isomer n-amyl isovalerate, the estimated vapor pressure is slightly lower at 0.413 mmHg at 25°C.[14]

Estimation using the Antoine Equation: The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature. The constants (A, B, C) can be estimated or fitted from experimental data. For the related compound isoamyl butyrate, NIST provides Antoine coefficients, which can serve as a rough approximation.[15]

Heat Capacity

Heat capacity measures the amount of energy needed to raise the temperature of a substance.[16] It is essential for designing heating and cooling systems in chemical processes. The Joback method provides a polynomial expression for the ideal gas heat capacity as a function of temperature.[7] For liquids, other estimation methods like the Missenard method can provide satisfactory results for esters, often with less than 5% deviation from measured values.[17]

Estimated Ideal Gas Heat Capacity (Joback Method): Cp (Ideal Gas) = A + B·T + C·T² + D·T³

-

A = 2.05 x 10²

-

B = 6.45 x 10⁻¹

-

C = -1.55 x 10⁻⁴

-

D = -1.21 x 10⁻⁸ (Units: J/mol·K; T in Kelvin)

Experimental studies on similar esters, like fatty acid methyl esters (FAMEs), show that heat capacity generally increases linearly with temperature in the liquid phase.[18][19]

Experimental Determination Protocols

When estimated data lacks the required accuracy for final design or safety analysis, experimental measurement is necessary. The following are standard, field-proven protocols for determining the core thermodynamic properties.

Protocol: Measuring Liquid Heat Capacity via DSC

Method: ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (DSC).[20] Principle: This method involves three sequential measurements: an empty pan (baseline), a sapphire standard of known heat capacity, and the sample.[21] The heat flow difference between the sample and the empty pan, normalized by the heating rate and sample mass, is compared against the sapphire standard to yield the specific heat capacity.[16]

Step-by-Step Procedure:

-

Calibration: Calibrate the DSC for temperature and heat flow according to instrument manufacturer guidelines (e.g., using indium).

-

Baseline Run: Place an empty, hermetically sealed aluminum pan in the sample position and an identical empty pan in the reference position. Run the desired temperature program (e.g., 25°C to 150°C at 20°C/min).[20]

-

Standard Run: Accurately weigh (to ±0.01 mg) a sapphire standard (typically 20-30 mg) into the same sample pan. Run the identical temperature program.

-

Sample Run: Accurately weigh the liquid sample (typically 10-20 mg) into a new, identical sample pan and hermetically seal it. Run the identical temperature program.

-

Calculation: The instrument software uses the data from the three runs to calculate the specific heat capacity (Cp) of the sample as a function of temperature.

Caption: Experimental workflow for heat capacity measurement using DSC (ASTM E1269).

Protocol: Measuring Vapor Pressure

For low-volatility compounds, several methods are applicable.

Method 1: Thermogravimetric Analysis (TGA) Principle: This method relates the mass loss of a substance under isothermal conditions in a controlled gas flow to its vapor pressure.[22] It is particularly useful for low-volatility substances where direct pressure measurement is difficult.[22][23]

Method 2: Static Vapor Pressure Method Principle: The substance is placed in a sealed, evacuated container at a constant temperature. The pressure that develops in the headspace due to vaporization is measured directly with a sensitive pressure gauge.[12] This method is highly accurate for pure liquids.[12]

Method 3: Concatenated Gas Saturation Method Principle: An inert gas is passed through the liquid sample at a known, slow flow rate, allowing the gas to become saturated with the vapor. The amount of vapor is then determined by trapping and analyzing it (e.g., by gas chromatography). This is a reliable method for measuring very low vapor pressures.[24][25]

Conclusion

References

-

Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques. Thesis, Massachusetts Institute of Technology. [Link]

-

REACH Registration Analyses. (n.d.). Determination of Vapor Pressure. [Link]

-

Smirnov, V., & Solomonov, B. (2015). Determination of saturation vapor pressure of low volatile substances through the study of evaporation rate by thermogravimetric analysis. Butlerov Communications. [Link]

-

Scribd. (n.d.). Chemical Property Estimation Guide. [Link]

-

Caleb, B. (n.d.). Joback Group Contribution Method (thermo.group_contribution.joback). Thermo 0.6.0 documentation. [Link]

-

KG Engineering. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus [Video]. YouTube. [Link]

-

Agafonov, M., et al. (2025, August 5). Heat capacity, saturation vapor pressure, and thermodynamic functions of ethyl esters of C3–C5 and C18 carboxylic acids. ResearchGate. [Link]

-

Haskins, J., et al. (2019, April 20). Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. MDPI. [Link]

-

Keller, L. W. (n.d.). Estimation of Liquid Heat Capacities. 1. Review and Evaluation of Missenard Method. DTIC. [Link]

-

Liu, D., et al. (2025, August 5). Heat capacity measurements of pure fatty acid methyl esters and biodiesels from 250 to 390 K. ResearchGate. [Link]

-

Bopegedera, A. M. R. P., et al. (2009, December 10). Vapor Pressure Measurements on Low-Volatility Terpenoid Compounds by the Concatenated Gas Saturation Method. National Institute of Standards and Technology. [Link]

-

Bang, J., et al. (2014). Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. International Journal of Chemical Engineering and Applications. [Link]

-

TA Instruments. (n.d.). Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. [Link]

-

Bopegedera, A. M. R. P., et al. (2010, January 1). Vapor pressure measurements on low-volatility terpenoid compounds by the concatenated gas saturation method. PubMed. [Link]

-

NIST. (n.d.). 1-methylbutyl 3-methylbutanoate. NIST Chemistry WebBook. [Link]

-

Al Ghafri, S., et al. (2024, November 7). Experimental Determination of Isobaric Heat Capacity for Ethanol and Fatty Acid Alkyl Ester Mixtures at Pressures up to 20 MPa. Journal of Chemical & Engineering Data. [Link]

-

NIST/TRC. (n.d.). butyl 3-methylbutanoate. Web Thermo Tables (WTT). [Link]

-

Ruzicka, V., et al. (n.d.). Heat capacities of some phthalate esters. AKJournals. [Link]

-

NETZSCH. (n.d.). Precise Determination of the Specific Heat by Means of DSC. [Link]

-

ASTM International. (2011, May 15). Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]

-

Linseis. (n.d.). Specific heat capacity (Cp) with modulated DSC. [Link]

-

Smrcka, V., & Slany, M. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. [Link]

-

The Good Scents Company. (n.d.). 2-pentyl isovalerate. [Link]

-

The Good Scents Company. (n.d.). amyl isovalerate. [Link]

-

Global Substance Registration System (GSRS). (n.d.). PENTYL ISOVALERATE. [Link]

-

NIST. (n.d.). Butanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). n-Amyl isovalerate. NIST Chemistry WebBook. [Link]

-

The Good Scents Company. (n.d.). isoamyl isovalerate. [Link]

-

FooDB. (2010, April 8). Showing Compound Butyl 3-methylbutanoate (FDB008746). [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentanoic acid, butyl ester (CAS 591-68-4). [Link]

-

Ribeiro da Silva, M. A. V., et al. (2025, August 7). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. ResearchGate. [Link]

-

SIELC Technologies. (2018, May 16). 3-Methylbutyl 3-methylbutanoate. [Link]

-

Ottokemi. (n.d.). Amyl isovalerate 25415-62-7 India. [Link]

-

NIH PubChem. (n.d.). Isoamyl valerate. [Link]

-

Hemmateenejad, B., et al. (n.d.). Prediction of Standard Enthalpy of Formation by a QSPR Model. PMC. [Link]

-

NIST. (n.d.). n-Amyl isovalerate. NIST Chemistry WebBook. [Link]

Sources

- 1. 1-methylbutyl 3-methylbutanoate [webbook.nist.gov]

- 2. n-Amyl isovalerate [webbook.nist.gov]

- 3. isoamyl isovalerate, 659-70-1 [thegoodscentscompany.com]

- 4. 3-Methylbutyl 3-methylbutanoate | SIELC Technologies [sielc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Joback method - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. ijcea.org [ijcea.org]

- 11. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 12. ttslaboratuvar.com [ttslaboratuvar.com]

- 13. 2-pentyl isovalerate, 597550-02-2 [thegoodscentscompany.com]

- 14. amyl isovalerate, 25415-62-7 [thegoodscentscompany.com]

- 15. Butanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 16. linseis.com [linseis.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mse.ucr.edu [mse.ucr.edu]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 22. ntv.ifmo.ru [ntv.ifmo.ru]

- 23. mdpi.com [mdpi.com]

- 24. tsapps.nist.gov [tsapps.nist.gov]

- 25. Vapor pressure measurements on low-volatility terpenoid compounds by the concatenated gas saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]

"toxicology and safety data for isoamyl isovalerate"

Technical Whitepaper: Toxicological Profile and Safety Assessment of Isoamyl Isovalerate

Executive Summary

Isoamyl isovalerate (3-methylbutyl 3-methylbutanoate) is a fatty acid ester widely utilized in the pharmaceutical and flavor industries for its distinct olfactory profile and solvent properties. This whitepaper provides a rigorous toxicological assessment based on the "Read-Across" principle and direct experimental data.

Chemical Identity & Physicochemical Foundation

Understanding the physicochemical properties is essential for predicting bioavailability and exposure routes. Isoamyl isovalerate is a lipophilic ester, facilitating dermal penetration and rapid absorption across mucosal membranes.

Table 1: Physicochemical Properties of Isoamyl Isovalerate

| Property | Value | Relevance to Safety |

| CAS Number | 659-70-1 | Unique Identifier |

| Molecular Formula | C₁₀H₂₀O₂ | Structure Validation |

| Molecular Weight | 172.27 g/mol | Small molecule; high permeability |

| LogP (Octanol/Water) | ~3.5 - 3.8 | High lipophilicity; potential for tissue distribution |

| Vapor Pressure | 0.45 mmHg @ 25°C | Moderate volatility; inhalation risk exists |

| Water Solubility | Insoluble | Requires organic solvents/emulsifiers for assays |

| Flash Point | 80°C (Closed Cup) | Combustible (Category 4) |

Metabolic Fate & Pharmacokinetics (ADME)

The toxicological safety of isoamyl isovalerate is driven by its Metabolic Detoxification . Upon systemic entry (oral, inhalation, or dermal), the ester bond is cleaved by carboxylesterases (CES1 in liver, CES2 in intestine).[1]

-

Mechanism: Hydrolysis.[1]

-

Enzymes: Carboxylesterases (EC 3.1.1.1).

-

Causality: The rapid conversion prevents the accumulation of the parent compound. Toxicity is therefore dictated by the metabolites, both of which have well-established high safety margins.

Figure 1: Metabolic Hydrolysis Pathway

Caption: Figure 1. Hydrolytic cleavage of isoamyl isovalerate by carboxylesterases into polar metabolites.

Toxicological Profile & Data Synthesis

The following data aggregates direct studies on isoamyl isovalerate and bridging data from its structural analogs (isobutyl isobutyrate) and metabolites.

Acute Toxicity

The compound exhibits very low acute lethality.[2] The high LD50 values indicate that accidental ingestion of small quantities poses minimal risk of mortality.

Table 2: Acute Toxicity Endpoints

| Endpoint | Species | Result | Classification (GHS) |

| LD50 Oral | Rat | > 5,000 mg/kg | Not Classified / Low Toxicity |

| LD50 Oral | Rabbit | 13,956 mg/kg | Not Classified |

| LD50 Dermal | Rabbit | > 5,000 mg/kg | Not Classified |

| LC50 Inhalation | Rat | No mortality @ saturation | Not Classified |

Irritation & Sensitization

While systemically safe, the concentrated chemical is a local irritant. This is a critical distinction for occupational handling versus consumer end-use.

-

Skin Irritation: Moderate irritant (Category 2). Prolonged contact strips dermal lipids, causing erythema.

-

Eye Irritation: Serious eye irritant (Category 2A).[3] Direct contact causes reversible corneal opacity and conjunctival redness.

-

Sensitization: Negative. Human Repeated Insult Patch Tests (HRIPT) and Local Lymph Node Assays (LLNA) on analogs demonstrate no potential for skin sensitization.

Genotoxicity & Carcinogenicity

-

Ames Test (OECD 471): Negative (with and without metabolic activation S9).

-

Micronucleus Test (OECD 487): Negative.

Repeated Dose Toxicity (Chronic)

Long-term safety is supported by a 90-day dietary study in rats.[4]

-

NOAEL (No Observed Adverse Effect Level): 219 mg/kg/day.[4]

-

Systemic Effects: No treatment-related changes in hematology, clinical chemistry, or histopathology at the limit dose.[4]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To empirically validate the rapid hydrolysis of isoamyl isovalerate in human liver microsomes (HLM), confirming the detoxification mechanism described in Section 3.

Rationale: This assay distinguishes between systemic toxicity risks and local effects. Rapid clearance (

Materials:

-

Test Compound: Isoamyl isovalerate (≥98% purity).

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

-

Equipment: LC-MS/MS (Triple Quadrupole).

Methodology:

-

Preparation:

-

Prepare a 10 mM stock of isoamyl isovalerate in DMSO.

-

Dilute to 1 µM working solution in Phosphate Buffer (0.1% DMSO final).

-

-

Incubation (The "No-Cofactor" Control):

-

Expert Note: Unlike CYP450 assays, esterase hydrolysis does not require NADPH. To prove the reaction is esterase-driven and not oxidative, run the assay without NADPH.

-

Pre-incubate HLM (0.5 mg/mL final conc) in buffer at 37°C for 5 minutes.

-

Initiate reaction by adding the 1 µM test compound.

-

-

Sampling:

-

At time points

minutes, remove 50 µL aliquots. -

Immediately quench in 150 µL ice-cold Stop Solution (ACN) to precipitate proteins and halt esterase activity.

-

-

Analysis:

-

Centrifuge samples at 4,000 rpm for 20 mins.

-

Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion (

) and the formation of Isovaleric Acid (

-

-

Calculation:

-

Plot

vs. Time. -

Calculate elimination rate constant (

) from the slope. -

Self-Validation Criteria: The half-life (

) should be < 30 minutes for a "high clearance" classification.

-

Regulatory & Occupational Safety Standards

Regulatory Status:

-

US FDA: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).

-

JECFA: ADI "Not Specified" (No safety concern).[5]

-

REACH (EU): Registered; Tonnage band 100-1000 tpa.

Occupational Exposure Limits (OEL): No specific OEL exists for isoamyl isovalerate.[3] Industrial hygiene standards recommend using the limits for the metabolite, Isoamyl Alcohol :

-

ACGIH TLV: 100 ppm (TWA), 125 ppm (STEL).

-

NIOSH REL: 100 ppm (TWA).

Handling Guidelines:

-

Ventilation: Use local exhaust ventilation to keep vapor concentration below 100 ppm.

-

PPE: Nitrile gloves (breakthrough time > 480 min) and safety goggles are mandatory due to Category 2 irritation properties.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1996).[5][6] Safety evaluation of certain food additives: Isoamyl isovalerate (No. 50).[6][7] WHO Food Additives Series 37. Available at: [Link]

-

Research Institute for Fragrance Materials (RIFM). (2023).[8] Fragrance Ingredient Safety Assessment: Isoamyl isovalerate.[6][8][9] Food and Chemical Toxicology.[6][10][11] Available at: [Link] (Search Term: RIFM Isoamyl isovalerate)

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12613, Isoamyl isovalerate. PubChem. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2023). CFR - Code of Federal Regulations Title 21, Sec. 172.515 Synthetic flavoring substances and adjuvants.[5] Available at: [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Isoamyl isovalerate.[3][9] Available at: [Link]

Sources

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. aurochemicals.com [aurochemicals.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Isoamyl isovalerate | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JECFA Evaluations-ISOAMYL ISOVALERATE- [inchem.org]

- 7. Food safety and quality: details [fao.org]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. isoamyl isovalerate, 659-70-1 [thegoodscentscompany.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

"isoamyl isovalerate CAS number 659-70-1"

An In-Depth Technical Guide to Isoamyl Isovalerate (CAS 659-70-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of isoamyl isovalerate (CAS No. 659-70-1), a significant ester in the flavor, fragrance, and pharmaceutical industries. We will delve into its fundamental physicochemical properties, synthesis methodologies, analytical characterization, and key applications, with a focus on providing actionable insights for scientific and development contexts.

Introduction to Isoamyl Isovalerate

Isoamyl isovalerate, also known as isopentyl isovalerate or 3-methylbutyl 3-methylbutanoate, is an organic compound classified as a fatty acid ester.[1] It is formed from the esterification of isoamyl alcohol with isovaleric acid.[2][3] Structurally, it is a ten-carbon ester (C10H20O2) with a molecular weight of approximately 172.26 g/mol .[1][4]

In nature, this compound is found in various plants and fruits, such as apples, bananas, and spearmint, contributing to their characteristic aromas.[5] Commercially, it is highly valued for its powerful and pleasant fruity odor, often described as resembling apples, bananas, or pears.[2][6][7] This distinct sensory profile makes it a staple ingredient in the food and beverage industry and a versatile component in the formulation of fragrances for cosmetics and personal care products.[6][8] For drug development professionals, its primary relevance lies in its application as a flavor-masking agent in pharmaceutical formulations.[6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective application, from predicting its behavior in a formulation to designing appropriate synthesis and purification protocols. Isoamyl isovalerate is a colorless liquid at room temperature with low solubility in water but good solubility in organic solvents and fixed oils.[2][7]

Table 1: Key Physicochemical Properties of Isoamyl Isovalerate

| Property | Value | Source(s) |

| CAS Number | 659-70-1 | [2][4][7] |

| Molecular Formula | C10H20O2 | [1][2][4] |

| Molecular Weight | 172.26 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [2][6] |

| Odor | Fruity, apple, banana, sweet | [2][6][9] |

| Boiling Point | 192-193 °C (lit.) | |

| Density | 0.854 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.412 (lit.) | |

| Flash Point | 80 °C (176 °F) - closed cup | [9] |

| Solubility | Insoluble in water; soluble in most fixed oils; slightly soluble in propylene glycol. | |

| Vapor Pressure | 0.6539 hPa @ 25°C (est.) | [7] |

| Log KOW (Octanol/Water) | 3.66 | [4] |

Synthesis and Manufacturing

The production of isoamyl isovalerate is primarily achieved through esterification. This can be accomplished via traditional chemical catalysis or through biocatalysis using enzymes.

Fischer Esterification (Acid Catalysis)

The most common industrial method is the Fischer esterification, which involves reacting isoamyl alcohol with isovaleric acid in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like copper methanesulfonate.[3][10] The reaction is reversible, so to drive it towards the product side, water, a byproduct, is typically removed as it is formed, often by azeotropic distillation using a solvent like cyclohexane or n-heptane.[10][11]

Caption: Fischer esterification of isoamyl isovalerate.

Enzymatic Synthesis (Biocatalysis)

An increasingly popular alternative is enzymatic synthesis, which utilizes lipases as biocatalysts.[11][12] This method offers several advantages over chemical synthesis, including higher specificity, milder reaction conditions (lower temperature and pressure), and reduced formation of byproducts, leading to a product often perceived as "natural." Immobilized lipases, such as those from Rhizomucor miehei (Lipozyme IM-20), are frequently used to facilitate catalyst recovery and reuse.[11][12] Research has shown that hydrophobic solvents like n-heptane or cyclohexane are optimal for this reaction, and yields can exceed 85%.[11][12] Optimization studies focus on variables like enzyme concentration, substrate molar ratio, and temperature to maximize ester conversion.[11][13]

Protocol: Laboratory-Scale Synthesis via Fischer Esterification

This protocol describes a representative procedure for synthesizing isoamyl isovalerate. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Isovaleric acid

-

Isoamyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene or n-heptane (for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, distillation setup

Workflow Diagram:

Caption: Workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of isovaleric acid and isoamyl alcohol. Add a solvent (e.g., toluene, ~20% of total volume) to facilitate azeotropic removal of water.

-

Causality: Using equimolar amounts is standard, though a slight excess of one reactant can be used to drive the equilibrium. The solvent is crucial for efficiently removing the water byproduct.

-

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% of the total reactant weight).

-

Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction.

-

-

Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will co-distill with the solvent and be collected in the Dean-Stark trap, while the solvent returns to the flask. Continue until no more water is collected.

-

Causality: Removing water is essential to shift the reaction equilibrium towards the ester product, as dictated by Le Châtelier's principle, maximizing the yield.

-

-

Work-up & Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with water, then with a saturated sodium bicarbonate solution until effervescence ceases.

-

Causality: The water wash removes the bulk of the water-soluble impurities. The sodium bicarbonate wash is critical for neutralizing the acidic catalyst (sulfuric acid) and any unreacted isovaleric acid, converting them into salts that are soluble in the aqueous layer.

-

-

Final Wash and Drying: Wash the organic layer with saturated brine. This helps to break any emulsions and further remove dissolved water. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Causality: Brine reduces the solubility of the organic product in the aqueous phase. The anhydrous salt physically binds to residual water molecules, thoroughly drying the ester.

-

-

Purification: Filter off the drying agent. Purify the crude ester by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 192-193 °C.

-

Causality: Distillation separates the desired ester from any remaining starting materials, solvent, and non-volatile impurities based on differences in boiling points, yielding the pure product.

-

Analytical Characterization

To ensure the identity, purity, and quality of isoamyl isovalerate, particularly for applications in regulated industries, several analytical techniques are employed.

-

Gas Chromatography (GC): This is the primary method for assessing purity. A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for quantification of the main component and any impurities. A typical purity specification is ≥98%.[2][9]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides structural information. The molecule is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint, confirming the identity and molecular weight (172.26 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by mapping the chemical environment of each hydrogen and carbon atom in the molecule. The predicted ¹³C NMR shifts include signals around 173.06 ppm (ester carbonyl), 62.76 ppm (ester -O-CH₂-), and various signals for the alkyl carbons between 22-44 ppm.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This method identifies functional groups. The spectrum of isoamyl isovalerate is characterized by a strong C=O stretching band for the ester group around 1730-1750 cm⁻¹ and C-O stretching bands.

Applications in Research and Industry

Isoamyl isovalerate's utility spans several scientific and commercial domains.

-

Flavor and Fragrance Industry: This is its largest area of application. It is used to impart fruity, apple-like notes to a wide range of products, including beverages, candies, baked goods, and chewing gum.[2][6][7] In perfumery, it contributes a sweet, refreshing top note to fragrances for cosmetics, lotions, and air care products.[6][8]

-

Pharmaceutical Formulations: In drug development, palatability is a key factor in patient compliance, especially for pediatric and geriatric oral formulations. Isoamyl isovalerate is employed as a flavoring agent to mask the often bitter or unpleasant taste of active pharmaceutical ingredients (APIs).[6] It is listed by the FDA as a substance that can be added to food and is recognized as a flavoring agent by FEMA (FEMA Number 2085).[1][5][14]

-

Solvent and Chemical Intermediate: Due to its ester functionality and relatively low polarity, it can serve as a solvent for certain industrial applications, such as in coatings and inks.[3][8] It also acts as a valuable intermediate in chemical synthesis for creating other ester compounds.[8]

-

Research Applications: In analytical chemistry, high-purity isoamyl isovalerate can be used as a standard for instrument calibration.[3] It is also used in entomology in pheromone-based traps and in food science research to study flavor development and stability.[15]

Safety and Toxicology

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that isoamyl isovalerate is safe for its current uses in fragrance products.[4]

-

Toxicity Profile: The compound is not considered genotoxic or mutagenic.[4][5] It has a low acute toxicity profile, though in high concentrations, vapors may cause respiratory irritation, headache, and dizziness.[14][16]

-

Irritation: It is classified as causing skin and serious eye irritation.[14][16][17]

-

Sensitization: Data from a read-across analog (isobutyl isobutyrate) indicate no safety concerns for skin sensitization at current use levels.[4]

-

Environmental Fate: Isoamyl isovalerate is considered toxic to aquatic life with long-lasting effects.[9][14] It is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[4]

-

Handling and Storage: Standard laboratory and industrial hygiene practices should be followed. This includes using in a well-ventilated area, wearing protective gloves and eye protection, and avoiding contact with skin and eyes.[14][16] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[14][16] Store in a tightly closed container in a dry, well-ventilated place.[16]

Conclusion

Isoamyl isovalerate (CAS 659-70-1) is a commercially vital ester with a well-defined physicochemical profile. Its synthesis, achievable through both traditional acid catalysis and modern biocatalytic methods, is robust and scalable. While its primary applications are in the flavor and fragrance sectors, its role as a flavor-masking excipient in pharmaceuticals is of significant interest to drug development professionals. A thorough understanding of its properties, synthesis, and safety profile, as outlined in this guide, is essential for its effective and safe utilization in research and commercial product development.

References

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, isoamyl isovalerate, CAS registry number 659-70-1. Food and Chemical Toxicology, 183, 114400. Available at: [Link]

-

The Perfumers Apprentice. (2015, November 30). ISOAMYL ISOVALERATE FCC (SINGLE ISOMER) SAFETY DATA SHEET. Retrieved from [Link]

-

Scent.vn. (n.d.). Isoamyl isovalerate (CAS 659-70-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Chowdary, G. V., Divakar, S., & Prapulla, S. G. (2002). Modelling on isoamyl isovalerate synthesis from Rhizomucor miehei lipase in organic media: optimization studies. World Journal of Microbiology and Biotechnology, 18(3), 179-185. Available at: [Link]

-

PubChem. (n.d.). Isoamyl isovalerate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei: A multivariate analysis. Retrieved from [Link]

-

P&R Specialty. (n.d.). Isoamyl isovalerate Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic synthesis of isoamyl isovalerate by copper methanesulfonate and its kinetics. Retrieved from [Link]

-

Elan Chemical Company. (n.d.). Isoamyl Acetate: Applications in Food and Other Key Industries. Retrieved from [Link]

-

Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved from [Link]

Sources

- 1. Isoamyl isovalerate | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 659-70-1: Isoamyl isovalerate | CymitQuimica [cymitquimica.com]

- 3. zhishangchem.com [zhishangchem.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 6. Iso Amyl Iso Valerate | Iso Amyl Iso Valerate Information & Details - Elchemy [elchemy.com]

- 7. scent.vn [scent.vn]

- 8. chemimpex.com [chemimpex.com]

- 9. 异戊酸异戊酯 natural, ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Modelling on isoamyl isovalerate synthesis from Rhizomucor miehei lipase in organic media: optimization studies. - ePrints@CFTRI [ir.cftri.res.in]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 14. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 15. greenchemindustries.com [greenchemindustries.com]

- 16. aurochemicals.com [aurochemicals.com]

- 17. breezeipl.com [breezeipl.com]

Geospatial and Chemotypic Distribution of Isoamyl Isovalerate in Plant Volatiles

Executive Summary

Isoamyl isovalerate (3-methylbutyl 3-methylbutanoate) is a branched-chain ester critical to the flavor and fragrance profiles of diverse botanical taxa, ranging from the temperate Valeriana officinalis to the tropical Musa species. Unlike ubiquitous terpenes, the geospatial distribution of isoamyl isovalerate is not merely a function of plant range but is strictly governed by chemotypic plasticity and post-harvest processing (fermentation).

This technical guide provides a high-resolution analysis of the biosynthetic origins, geospatial variance, and analytical detection of this compound. It is designed for researchers requiring actionable protocols for extraction (HS-SPME) and a mechanistic understanding of the environmental factors driving ester quantification.

Molecular Identity and Biosynthetic Pathway

Isoamyl isovalerate (

Mechanistic Pathway

In plant systems, the accumulation of this ester relies on the convergence of two metabolic fluxes:

-

Catabolism of Leucine: Generates both the alcohol moiety (isoamyl alcohol) and the acyl donor (isovaleryl-CoA).

-

AAT Activity: The final condensation is catalyzed by Alcohol Acyltransferases (AATs) , enzymes that exhibit high substrate promiscuity but are spatially regulated within the plastid or cytosol depending on the species.

Biosynthetic Signaling Diagram

The following Graphviz diagram illustrates the metabolic flow from Leucine to Isoamyl Isovalerate.

Figure 1: Biosynthetic flux from branched-chain amino acids to isoamyl isovalerate. Key enzymes: BCAT (Branched-chain aminotransferase), BCKDH (Branched-chain α-ketoacid dehydrogenase), AAT (Alcohol acyltransferase).

Geospatial and Chemotypic Mapping[1]

The distribution of isoamyl isovalerate is not uniform. It follows a bimodal latitudinal distribution , peaking in temperate medicinal roots and tropical fruit bodies.

Temperate Zone: Valeriana officinalis (Eurasia)

In Valeriana species, isoamyl isovalerate is a secondary marker often overshadowed by bornyl acetate and valerenic acid. However, its presence is highly dependent on the chemotype and geographical origin .

-

Northern Europe (Estonia/Scandinavia): Research indicates "Bornyl Acetate" chemotypes dominate, with isoamyl isovalerate often present only in trace amounts (<0.1%) or absent.

-

Central Asia/Iran: Wild populations show significant divergence. While isovaleric acid is abundant (up to 41%), the ester form (isoamyl isovalerate) remains a minor constituent, suggesting low AAT activity for this specific substrate pair in these populations.

-

Implication: For extraction purposes, European Valeriana is a poor source of this specific ester compared to its acid precursor.

Tropical Zone: Musa spp. (Global Tropics)

Bananas represent the primary biological reservoir of isoamyl isovalerate, where it acts as a key impact odorant for the "ripe" sensory profile.

-

Cultivar Variance: The "Fenjiao" (Musa ABB) and "Prata" cultivars exhibit distinct ester profiles compared to the Cavendish.

-

Climatic Modulation: High growth temperatures (>30°C) have been shown to decrease the total volatile load in certain cultivars, suggesting that high-altitude tropical regions (cooler nights) may favor ester accumulation.

Equatorial Processing: Theobroma cacao

In cocoa, isoamyl isovalerate is not a primary metabolite of the bean but a fermentation artifact .

-

Origin Effect: Volatile profiling distinguishes Latin American cocoa (fruity/floral) from African cocoa (basal cocoa notes).

-

Mechanism: Yeast strains native to specific regions (terroir) drive the Ehrlich pathway during the anaerobic phase of fermentation, converting pulp amino acids into isoamyl alcohol and subsequently esters.

Quantitative Data Summary

The following table synthesizes concentration ranges observed across different geospatial and taxonomic sources.

| Source Taxon | Geographic Origin | Tissue/State | Isoamyl Isovalerate Content | Primary Driver of Variance |

| Musa sapientum | Global (Tropical) | Ripe Pulp | High (Major Peak) | Ripening Stage & Ethylene |

| Valeriana officinalis | Northern Europe (Estonia) | Root (Dried) | Trace (<0.1%) | Chemotype (Bornyl Acetate dominant) |

| Valeriana officinalis | Iran (Wild) | Root (Hydrodistilled) | Low / Trace | Extraction Method (Acid hydrolysis) |

| Theobroma cacao | Latin America | Fermented Bean | Variable (Medium) | Fermentation Yeast Strain |

| Humulus lupulus | Temperate (USA/EU) | Cones | Low | Cultivar (Hop variety) |

Analytical Protocol: HS-SPME-GC-MS

To accurately map this compound, direct solvent extraction is often inferior due to the co-extraction of non-volatiles. Headspace Solid-Phase Microextraction (HS-SPME) is the validated standard for capturing this volatile ester without thermal degradation.

Protocol Design (Self-Validating)

This workflow includes an Internal Standard (IS) step to ensure quantitative rigor.

Step 1: Sample Preparation

-

Matrix: Homogenize 5g of plant tissue (frozen liquid nitrogen grind).

-

Vialing: Transfer to a 20mL headspace vial.

-

Salting Out: Add 2g NaCl (saturates solution to push volatiles into headspace).

-

Internal Standard: Inject 5µL of 2-Octanol (100 ppm) as IS.

Step 2: SPME Extraction

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber. Rationale: The bipolar nature of this fiber captures both the polar alcohol precursors and the non-polar ester.

-

Incubation: 40°C for 30 mins (equilibrium).

-

Extraction: Expose fiber for 30 mins at 40°C with agitation (250 rpm).

Step 3: GC-MS Analysis

-

Column: DB-Wax or HP-5MS (30m x 0.25mm). Note: Wax columns separate esters better.

-

Injector: 250°C, splitless mode (desorb 3 mins).

-

Oven Program: 40°C (hold 3 min)

5°C/min -

Identification: Compare Mass Spectrum to NIST library and Linear Retention Index (LRI) .

-

Target LRI (DB-Wax): Approx. 1100-1120.[1]

-

Analytical Workflow Diagram

Figure 2: HS-SPME-GC-MS workflow for the isolation and quantification of isoamyl isovalerate.

References

-

Orav, A., et al. (2026).[1] Variation in the composition of the essential oil of Valeriana officinalis L. root from Estonia.[2] Proc. Estonian Acad. Sci. Chem. 1

-

Safaralie, A., et al. (2008). Essential oil composition of Valeriana officinalis L. roots cultivated in Iran.[3] Comparative analysis between supercritical CO2 extraction and hydrodistillation. Journal of Chromatography A. 3[3]

-

Zhu, J., et al. (2018). Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. Molecules.[4][3][5][6][7][8][9][10][11] 12

-

Lin, L-Y., et al. (2022). Volatile Variation of Theobroma cacao Malvaceae L. Beans Cultivated in Taiwan Affected by Processing via Fermentation and Roasting.[13] Foods.[5][6][7][9][10][11][14][15][16] 13[1]

-

Yuan, J., et al. (2017). Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae. Microbial Cell Factories. 8

Sources

- 1. researchgate.net [researchgate.net]

- 2. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 3. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. isoamyl isovalerate, 659-70-1 [perflavory.com]

- 7. zhishangchem.com [zhishangchem.com]

- 8. Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 10. researchgate.net [researchgate.net]

- 11. scent.vn [scent.vn]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Volatile Variation of Theobroma cacao Malvaceae L. Beans Cultivated in Taiwan Affected by Processing via Fermentation and Roasting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoamyl isovalerate = 98 , FCC, FG 659-70-1 [sigmaaldrich.com]

- 15. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Application Note: High-Sensitivity Quantification of Isoamyl Isovalerate in Apple Essence via HS-SPME-GC-MS

Strategic Overview

Isoamyl isovalerate (3-methylbutyl 3-methylbutanoate) is a critical ester defining the "ripe" and "jammy" sensory attributes of apple essence. In commercial apple essence recovery—often a byproduct of juice concentration—this molecule serves as a primary quality indicator.

Accurate quantification presents specific challenges:

-

Volatility: High vapor pressure leads to loss during standard liquid-liquid extraction.

-

Matrix Complexity: Apple essence is a concentrated condensate; direct injection often overloads chromatographic columns and saturates mass spectrometer detectors.

-

Isomeric Co-elution: Structural isomers (e.g., 2-methylbutyl isovalerate) often co-elute on standard non-polar columns.

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3][4] We employ a polar WAX column to resolve isomers and a rigorous internal standard calibration method to ensure reproducibility.

Methodological Principles & Causality

The Extraction System: HS-SPME

We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][3][5]

-

Why? Apple essence contains molecules with diverse polarities. A pure PDMS fiber (non-polar) misses critical polar alcohols, while a pure Carboxen fiber (microporous) retains small molecules too strongly. The DVB/CAR/PDMS "bipolar" fiber covers the widest range of apple volatiles, ensuring the isoamyl isovalerate is quantified in the context of the full aroma profile.

The "Salting Out" Effect

The addition of sodium chloride (NaCl) to the sample matrix is mandatory.

-

Mechanism: NaCl increases the ionic strength of the aqueous phase. This decreases the solubility of hydrophobic esters like isoamyl isovalerate, driving them into the headspace and significantly enhancing fiber adsorption efficiency (sensitivity increases of 2-5x are typical).

Chromatographic Separation

A Polyethylene Glycol (PEG) stationary phase (e.g., DB-Wax, HP-INNOWax) is selected over non-polar (5% Phenyl) phases.

-

Reasoning: WAX columns separate based on polarity and hydrogen bonding. This provides superior resolution between isoamyl isovalerate and its branched isomers compared to boiling-point separation alone.

Materials & Reagents

| Component | Specification | Purpose |

| Target Analyte | Isoamyl Isovalerate (CAS 659-70-1), | Calibration Standards |

| Internal Standard (IS) | 2-Octanol (CAS 123-96-6), | Quantification Reference |

| Matrix Modifier | Sodium Chloride (NaCl), Analytical Grade | Salting-out agent |

| Solvent | Methanol (LC-MS Grade) | Stock solution preparation |

| Diluent | Ultra-pure Water (Milli-Q, 18.2 M | Sample dilution |

| SPME Fiber | 50/30 | Volatile extraction |

| Vials | 20 mL Headspace Vials with PTFE/Silicone septa | Sample containment |

Experimental Protocols

Workflow Visualization

Figure 1: Analytical workflow from raw essence to quantified data.[1][3][4][6][7] Note the critical dilution step to prevent detector saturation.

Protocol 1: Sample Preparation

Critical Note: Commercial apple essence is highly concentrated (150-fold or more compared to juice). Direct analysis will saturate the fiber (displacement effects) and the MS detector.

-

Stock Solution Prep: Dissolve 10 mg Isoamyl Isovalerate and 10 mg 2-Octanol (IS) separately in 10 mL Methanol to create 1000 ppm stock solutions.

-

Working Standard Prep: Dilute stock to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm) in water.

-

Sample Dilution: Dilute the Apple Essence 1:1000 in Milli-Q water. (e.g., 10

L essence into 9.99 mL water). -

Vial Setup:

Protocol 2: HS-SPME-GC-MS Instrumentation

SPME Parameters (Autosampler Recommended):

-

Incubation: 40°C for 10 min (Agitation: 250 rpm).

-

Extraction: Insert fiber; expose for 30 min at 40°C (Agitation: 250 rpm).

-

Desorption: 3 min at 250°C in GC injector (Splitless mode).

GC Parameters:

-

Column: DB-Wax or equivalent (60 m

0.25 mm -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Injector: 250°C, Splitless (purge valve on at 2.0 min).

-

Oven Program:

-

Initial: 40°C (hold 3 min)

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 10°C/min to 240°C (hold 5 min)

-

MS Parameters (Agilent 5977 or similar):

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Acquisition: SIM Mode (Selected Ion Monitoring) is required for precise quantification.

Target Ions Table:

| Compound | RT (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) |

| 2-Octanol (IS) | ~12.5 | 45 | 59, 83 |

| Isoamyl Isovalerate | ~14.2 | 85 | 57, 43 |

*Retention times (RT) are approximate and must be verified with pure standards on your specific column.

Quantification & Validation Logic

To ensure trustworthiness, we use the Internal Standard Method rather than External Standard calibration. This corrects for variations in fiber extraction efficiency and injection volume.

Calculation Logic

Figure 2: Calculation logic for Internal Standard Quantification.

Validation Criteria (Self-Validating System)

-

Linearity: The calibration curve (Ratio of Area vs. Ratio of Conc.) must have

.[6][8] -

Resolution: Isoamyl isovalerate peak must have a resolution (

) > 1.5 from any neighboring peaks (e.g., 2-methylbutyl isovalerate). -

Carryover Check: Run a blank (empty vial) after the highest standard. Peak area at RT 14.2 must be < 0.1% of the standard.

Troubleshooting & Optimization

-

Issue: Poor Sensitivity.